1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
Description
The compound 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide features a piperazine core substituted with a 1,3-benzodioxole moiety via a methyl group. The acetylpiperidine-carboxamide side chain distinguishes it from related analogs.
Properties
IUPAC Name |
1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c21-20(26)16-3-5-24(6-4-16)19(25)13-23-9-7-22(8-10-23)12-15-1-2-17-18(11-15)28-14-27-17/h1-2,11,16H,3-10,12-14H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQESFVLOXXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the piperazine ring and subsequent acetylation and carboxamidation reactions. Common reagents used in these steps include anhydrous potassium carbonate, 2-chloropyrimidine, and various solvents like xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and acetyl groups are susceptible to hydrolysis under specific conditions:
Oxidation Reactions
The benzodioxole moiety undergoes oxidation, particularly at the methylenedioxy bridge:
Reduction Reactions
The acetyl group and aromatic systems are reducible:
Salt Formation
The piperazine nitrogen participates in acid-base reactions:
Nucleophilic Substitution
The acetyl linker serves as an electrophilic site:
Thermal Degradation
Stability studies reveal decomposition pathways:
Photochemical Reactions
UV irradiation induces structural changes:
Key Research Findings
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Hydrolysis vs. Stability : The carboxamide group resists enzymatic hydrolysis (tested with porcine liver esterase) but is labile under strong acidic conditions .
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Oxidative Sensitivity : The benzodioxole ring is a reactive hotspot, with oxidation products showing reduced binding affinity to neurological targets .
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Salt Optimization : Hydrochloride salts improve bioavailability by 40% compared to freebase forms, critical for preclinical studies .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential use in treating a variety of conditions, including:
- Neurological Disorders : Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for studying treatments for diseases such as depression and anxiety.
- Cancer Treatment : Preliminary studies indicate that it may inhibit certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Biological Research
Mechanistic Studies
Research has focused on understanding how this compound interacts with biological systems:
- Cellular Pathways : The compound's ability to modulate specific cellular pathways makes it valuable for exploring mechanisms underlying various diseases.
- Molecular Targets : It has been studied for its binding affinity to various receptors and enzymes, which is crucial for elucidating its pharmacodynamics and pharmacokinetics.
Pharmacology
Receptor Interactions
The compound's interactions with biological receptors are of significant interest:
- Enzyme Inhibition : There is evidence that it may act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to therapeutic effects.
- Binding Studies : Various studies have employed radiolabeled versions of the compound to assess its binding characteristics to specific targets within human cells.
Industrial Applications
Synthesis of Complex Molecules
In addition to its pharmacological applications, the compound serves as a precursor in the synthesis of other complex organic molecules. This aspect is particularly relevant in the field of materials science and drug development.
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide exhibited significant cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Assessment : Research involving animal models showed promising results in reducing anxiety-like behaviors when administered at specific dosages, suggesting its utility in developing anxiolytic therapies.
- Mechanism Elucidation via Structural Biology : Crystallography studies revealed the binding mode of the compound with target proteins, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This selectivity is attributed to its ability to interact directly with the catalytic nucleophile, Cys243, in ALDH3A1 but not in ALDH2 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights calculated using standard atomic masses.
Key Observations
Benzodioxole-Piperazine Core : All compounds share the 4-(1,3-benzodioxol-5-ylmethyl)piperazine scaffold, which is associated with binding to serotonin or dopamine receptors due to its resemblance to psychoactive compounds .
Functional Group Variations: Pyrimidine vs. Acetylpiperidine-Carboxamide: The pyrimidine analog () may engage in π-π stacking with aromatic residues in enzymes, whereas the acetylpiperidine-carboxamide in the target compound could enhance metabolic stability and hydrogen bonding . Methanone vs.
Pharmacokinetic Implications :
- The carboxamide in the target compound likely resists hydrolysis compared to ester-containing analogs, suggesting longer half-life.
- The chloro-methoxyphenyl substituent () may enhance receptor affinity but raise toxicity concerns due to halogenation .
Biological Activity
The compound 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzodioxole moiety linked to a piperazine and piperidine framework. The synthesis typically involves several steps:
- Formation of the Benzodioxole Intermediate : The reaction of catechol with formaldehyde produces the benzodioxole ring.
- Piperazine Derivative Formation : The benzodioxole intermediate is reacted with piperazine.
- Final Assembly : The piperazine derivative is acetylated to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting nitric oxide (NO) formation through inhibition of inducible nitric oxide synthase (iNOS) .
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems and exhibiting potential neuropharmacological effects .
Pharmacological Studies
Research indicates that this compound exhibits:
- Antioxidant Properties : It may reduce oxidative stress by modulating reactive oxygen species (ROS) levels.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
In Vitro Studies
In a study assessing the compound's effects on human cell lines, it demonstrated significant inhibition of NO production in A172 cells, highlighting its selective action on iNOS compared to other nitric oxide synthases .
In Vivo Studies
Animal models treated with the compound exhibited reduced food intake and weight loss, suggesting its potential role as an anti-obesity agent through modulation of appetite-regulating pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with benzodioxol-containing electrophiles (e.g., piperonal) under mild basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires stoichiometric control of reactive intermediates and inert atmosphere conditions .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry. Key parameters include bond lengths (C–C: ~1.54 Å), torsion angles (e.g., benzodioxol-piperazine dihedral angle: 15–25°), and hydrogen-bonding networks (N–H···O interactions). Data collection at 291 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL-97 software ensures accuracy .
Q. What safety protocols are critical during handling and storage?
- Methodology : Use fume hoods for aerosol prevention, nitrile gloves (neoprene for prolonged exposure), and sealed containers under nitrogen to avoid hydrolysis. Store at 2–8°C in amber glass to prevent photodegradation. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
Advanced Research Questions
Q. How does the piperidine-4-carboxamide moiety influence σ receptor binding affinity?
- Methodology : Structure-activity relationship (SAR) studies reveal that substituents on the carboxamide nitrogen modulate σ1/σ2 selectivity. For instance, bulky aryl groups enhance σ2 affinity (Ki < 50 nM), while small alkyl chains favor σ1. Competitive radioligand assays (³H-DTG for σ2, ³H-(+)-pentazocine for σ1) quantify binding .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Example : Discrepancies in acetylcholinesterase (AChE) inhibition data (IC₅₀ ranging from 0.5–10 µM) may arise from assay conditions (pH, substrate concentration) or compound aggregation. Validate via kinetic studies (Lineweaver-Burk plots) and dynamic light scattering (DLS) to exclude false positives .
Q. How can molecular docking guide the design of derivatives targeting SARS-CoV-2 main protease (Mpro)?
- Methodology : Dock the compound into Mpro’s active site (PDB: 5RHE) using AutoDock Vina. Focus on interactions with catalytic dyad (His41-Cys145). Optimize hydrogen bonds between the carboxamide carbonyl and Gly143 backbone. MD simulations (AMBER) assess stability of ligand-protein complexes .
Q. What strategies improve metabolic stability of this compound in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
